N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(13-5-7-19-8-6-13)21-14-9-20-22(10-14)11-15-12-24-16-3-1-2-4-17(16)25-15/h1-10,15H,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOKPOGOHHAHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Once the targets are identified, the downstream effects on biochemical pathways can be elucidated.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through various experimental methods such as cell viability assays, gene expression profiling, and protein interaction studies once the targets of the compound are identified.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, extreme pH or temperature conditions could potentially denature the compound or its targets, thereby affecting its activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
A. Patent Compound 49 (Cpd 49)
- Structure: N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide .
- Comparison :
- Shares the benzodioxin-pyrazole core but incorporates a trifluoromethyl group at the pyrazole’s 5-position and a triazolylpyridine-carboxamide substituent.
- The trifluoromethyl group enhances metabolic stability and lipophilicity, while the triazole-pyridine moiety may improve target binding specificity.
B. Oxalamide Derivative (CAS 1005561-39-6)
C. Chroman-Benzodioxin Hybrid (Compound 5)
- Structure : A complex benzodioxin-chroman dimer esterified with dodecanedioate .
- Comparison :
- Lacks the pyrazole-isonicotinamide motif but demonstrates how benzodioxin derivatives can be functionalized with bulky substituents for enhanced bioavailability or solubility.
Physicochemical and Pharmacological Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogues:
Tabulated Comparison of Key Analogues
Research Implications and Gaps
- Structural Insights : SHELX-based crystallography (e.g., ) could resolve the target compound’s conformation to optimize binding interactions .
- Biological Data: No activity data are available in the provided evidence. Future studies should evaluate kinase inhibition or antimicrobial activity, leveraging the isonicotinamide’s known role in targeting NAD+ pathways .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide?
- Methodological Answer : Synthesis involves multi-step reactions, including:
Coupling Reactions : Amide bond formation between pyrazole and isonicotinamide moieties under reflux with carbodiimide catalysts (e.g., EDC/HOBt) .
Functional Group Protection : Use of tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during alkylation .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
- Key Parameters :
- Temperature: 60–80°C for amidation.
- Solvent: Dichloromethane or DMF for solubility.
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm connectivity (e.g., pyrazole C-H at δ 7.5–8.5 ppm, dioxin O-CH₂ at δ 4.2–4.5 ppm) .
- 2D experiments (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-Ray Crystallography :
- Use SHELX software for refinement (SHELXL for small-molecule structures) .
- Example bond parameters from analogous compounds: C-N bond length ~1.34 Å, C-O ~1.43 Å .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-determining steps .
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace pathways in hydrolysis/alkylation .
- Computational Modeling : DFT calculations (Gaussian 09) to simulate transition states and activation energies .
Q. What computational strategies predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to model interactions with target proteins (e.g., kinase binding pockets). Parameters:
- Grid box size: 60 × 60 × 60 ų.
- Scoring function: AMBER force field .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates robust interaction) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (IC₅₀) via fluorescence polarization and calorimetry .
- Control Variables : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH 7.4, 37°C) .
- Meta-Analysis : Use PRISMA guidelines to systematically compare datasets and identify confounding factors .
Q. What methodologies optimize large-scale synthesis for preclinical studies?
- Methodological Answer :
- Process Simulation : Aspen Plus to model heat/mass transfer in continuous-flow reactors .
- Quality-by-Design (QbD) : DOE (Design of Experiments) to prioritize factors (e.g., catalyst loading, agitation rate) .
- Scale-Up Challenges : Address solvent recovery (>90% via distillation) and by-product minimization (HPLC tracking) .
Theoretical and Methodological Integration
Q. How can findings be integrated into a pharmacological conceptual framework?
- Methodological Answer :
- Link activity data to target pathways (e.g., kinase inhibition via ATP-binding site occupancy) using KEGG pathway maps .
- Validate hypotheses with knockout models (CRISPR-Cas9) or competitive binding assays .
Q. What crystallographic refinement techniques improve structural accuracy?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
